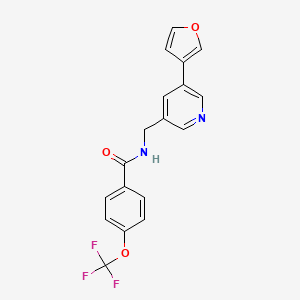

![molecular formula C16H10Cl2N2OS B2580032 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 477568-42-6](/img/structure/B2580032.png)

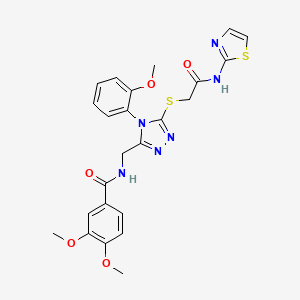

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide, also known as DTTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DTTB is a thiazole derivative that has been synthesized using various methods, and it has been found to exhibit several biochemical and physiological effects.

Applications De Recherche Scientifique

Medicinal Chemistry and Pharmaceuticals

Fluorinated molecules have garnered significant interest in drug discovery and development. Fo24, with its unique fluorine substitution pattern, could be explored as a scaffold for designing novel pharmaceutical agents. Researchers might investigate its interactions with biological targets, pharmacokinetics, and potential therapeutic applications .

Antimicrobial Properties

Derivatives of Fo24 have demonstrated antimicrobial activity. Specifically, they exhibit significant anti-microbial properties against bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest that Fo24 and its analogues could be further studied as potential antimicrobial agents.

Crystal Structure Studies

Fo24’s crystal structure was determined using single-crystal X-ray diffraction methods. The compound’s aromatic rings are effectively coplanar, forming an intramolecular contact. Researchers interested in crystallography and molecular stacking may explore Fo24’s unique structural features .

Halogenated Benzamides

Fo24 belongs to a larger isomer grid containing three sets of six isomers (FpXY, FmXY, and FoXY). Investigating these isomers could provide insights into the effects of para-, meta-, and ortho-substitution patterns on chemical reactivity and properties. Researchers may compare Fo24 with its difluorinated analogue (Fo23) to understand the impact of fluorine substitution .

Synthetic Chemistry

Fo24’s synthesis involves the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline. Researchers interested in synthetic methodologies and reaction mechanisms could explore variations of this reaction or optimize the yield and scalability of Fo24 synthesis .

Hydrogen Bonding Studies

Fo24 exhibits 1D amide–amide interactions along the b-axis direction. Additionally, weaker C-H⋯F/O interactions are noted. Researchers studying intermolecular interactions and hydrogen bonding networks may find Fo24’s crystal structure intriguing for further investigations .

Mécanisme D'action

Target of Action

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that has been synthesized for its potential biological activities It’s known that thiazole derivatives, which n-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide is part of, have been found to interact with multiple receptors .

Mode of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the wide range of biological activities exhibited by thiazole derivatives , it can be inferred that N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide may influence a variety of biochemical pathways, leading to downstream effects that contribute to its biological activity.

Result of Action

Given the wide range of biological activities exhibited by thiazole derivatives , it can be inferred that N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide may have diverse molecular and cellular effects.

Propriétés

IUPAC Name |

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2OS/c17-11-6-7-12(13(18)8-11)14-9-22-16(19-14)20-15(21)10-4-2-1-3-5-10/h1-9H,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMZWOEDBFDQUEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

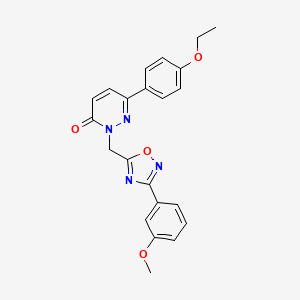

![Methyl 2-[2-[2-(4-chlorophenoxy)acetyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2579954.png)

![2-(4-Chlorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]-2-methylpropanamide](/img/structure/B2579955.png)

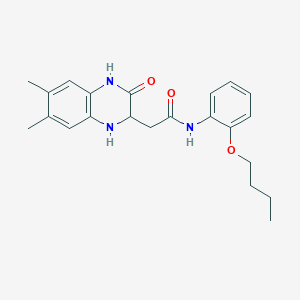

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2579957.png)

![Methyl 4-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}phenyl ether](/img/structure/B2579958.png)

![(2Z)-2-[(4-carbamoylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2579961.png)

![Tert-butyl ({3-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)carbamate](/img/structure/B2579969.png)

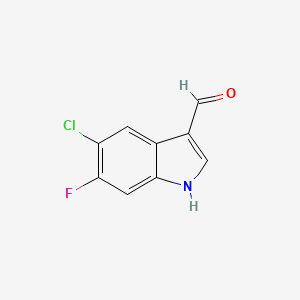

![3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-(4-methoxyphenyl)acrylonitrile](/img/structure/B2579971.png)